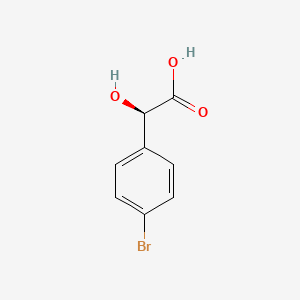

(R)-4-Bromomandelic acid

Description

The exact mass of the compound (R)-4-Bromomandelic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-4-Bromomandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Bromomandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-bromophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZBRPQOYFDTAB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32189-34-7 | |

| Record name | p-Bromomandelic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032189347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(4-bromophenyl)-2-hydroxyacetic acid >99%ee | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOMANDELIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57S8Q47O89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-4-Bromomandelic Acid: A Chiral Keystone for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chirality in Modern Drug Design

In the landscape of contemporary drug discovery and development, the stereochemical identity of a molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers have driven the fine chemical industry towards the production of single-enantiomer active pharmaceutical ingredients (APIs). Within this context, (R)-4-Bromomandelic acid (CAS No. 32189-34-7), a halogenated derivative of mandelic acid, has emerged as a critical chiral building block and resolving agent. Its unique structural features—a carboxylic acid, a hydroxyl group, a chiral center, and a brominated phenyl ring—make it a versatile intermediate for the synthesis of complex, high-value molecules. This guide provides a comprehensive technical overview of (R)-4-Bromomandelic acid, from its synthesis and resolution to its applications and analytical characterization, tailored for scientists and professionals in the pharmaceutical and chemical research fields.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of (R)-4-Bromomandelic acid is fundamental to its application in synthesis and analysis. The presence of the bromine atom and the chiral center significantly influences its properties compared to unsubstituted mandelic acid.

| Property | Value | Source |

| CAS Number | 32189-34-7 | N/A |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 116-118 °C (racemate) | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | N/A |

| pKa | ~3.5 (estimated) | N/A |

Spectroscopic Characterization

While a publicly available, verified spectrum for the pure (R)-enantiomer is not readily accessible, the expected NMR and IR spectral data can be reliably predicted based on the structure and data from analogous compounds.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, and the acidic and hydroxyl protons. The aromatic protons will likely appear as two doublets in the region of δ 7.2-7.6 ppm due to the para-substitution pattern. The methine proton (α-proton) will be a singlet around δ 5.0-5.2 ppm. The carboxylic acid and hydroxyl protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid is expected in the δ 170-175 ppm region. The carbon of the chiral center (α-carbon) will likely resonate around δ 70-75 ppm. The aromatic carbons will appear in the δ 120-140 ppm range, with the carbon bearing the bromine atom showing a characteristic shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid and alcohol, typically in the 2500-3300 cm⁻¹ range. A sharp, strong carbonyl (C=O) stretch will be present around 1700-1730 cm⁻¹. The C-Br stretch will be observed in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure (R)-4-Bromomandelic acid is a critical step for its subsequent use. The primary strategies involve the synthesis of the racemic mixture followed by chiral resolution, or increasingly, direct asymmetric synthesis.

Racemic Synthesis of 4-Bromomandelic Acid

A common and well-established method for the synthesis of racemic 4-bromomandelic acid begins with p-bromoacetophenone.[2] This multi-step synthesis is a robust laboratory procedure.

Caption: Racemic Synthesis of 4-Bromomandelic Acid.

Experimental Protocol: Synthesis of Racemic 4-Bromomandelic Acid [2]

-

Bromination of p-Bromoacetophenone: To a solution of p-bromoacetophenone in glacial acetic acid, a solution of bromine in glacial acetic acid is added dropwise at a controlled temperature. A second equivalent of bromine solution is then added to facilitate the formation of p,α,α-tribromoacetophenone.

-

Isolation of the Intermediate: The reaction mixture is cooled, and the precipitated p,α,α-tribromoacetophenone is collected by filtration and washed.

-

Alkaline Hydrolysis: The tribrominated intermediate is then subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide. The reaction is typically stirred for several days at a reduced temperature.

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is acidified with a strong acid (e.g., HCl) to precipitate the crude 4-bromomandelic acid. The product is then extracted with an organic solvent, dried, and purified by recrystallization.

Chiral Resolution: Isolating the (R)-Enantiomer

Chiral resolution is a widely employed technique to separate a racemic mixture into its constituent enantiomers.[3][4] This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.[3][4]

One documented method for the resolution of halogenated mandelic acids involves the use of the chiral resolving agent levetiracetam.[5] While this particular study focused on the crystallization of the (S)-enantiomer complex, the underlying principles allow for the isolation of the (R)-enantiomer from the mother liquor.

Caption: Chiral Resolution via Diastereomeric Crystallization.

Experimental Protocol: Chiral Resolution of 4-Bromomandelic Acid (Conceptual)

-

Diastereomer Formation: Racemic 4-bromomandelic acid and a sub-stoichiometric amount of a suitable chiral resolving agent (e.g., an enantiomerically pure amine) are dissolved in an appropriate solvent system.

-

Selective Crystallization: The solution is allowed to cool or slowly evaporate, leading to the preferential crystallization of one diastereomer due to its lower solubility.

-

Separation: The crystallized diastereomer is separated from the mother liquor by filtration.

-

Liberation of the Enantiomers: The separated diastereomer is treated with an acid or base to break the salt and liberate the enantiomerically enriched acid. The resolving agent can often be recovered and recycled. The other enantiomer can be recovered from the mother liquor through a similar work-up procedure.

Asymmetric Synthesis and Biocatalysis: Modern Approaches

To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis and biocatalytic methods are gaining prominence.[6] These approaches aim to directly produce the desired enantiomer with high selectivity.

-

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively convert a prochiral starting material into the desired enantiomer of 4-bromomandelic acid. Research in this area is ongoing, with various catalytic systems being explored for mandelic acid derivatives.[7]

-

Biocatalysis: The use of enzymes offers a green and highly selective alternative for the synthesis of (R)-4-Bromomandelic acid.[6] Nitrilases, for example, can enantioselectively hydrolyze a prochiral nitrile precursor to the corresponding carboxylic acid. This method often proceeds under mild reaction conditions and can achieve very high enantiomeric excess.

Applications in Pharmaceutical Research and Development

The utility of (R)-4-Bromomandelic acid in the pharmaceutical industry is multifaceted, primarily serving as a chiral building block for the synthesis of APIs and as a chiral resolving agent for racemic intermediates.[8]

Chiral Building Block in API Synthesis

The stereocenter and functional groups of (R)-4-Bromomandelic acid make it an ideal starting material or intermediate for the synthesis of a variety of complex chiral molecules. Its derivatives are key components in several classes of drugs.[8]

-

Antibiotics: Mandelic acid and its derivatives are precursors to certain semi-synthetic penicillins and cephalosporins.[8] The stereochemistry at the α-carbon is crucial for the biological activity of these antibiotics.

-

Antithrombotic Agents: Halogenated mandelic acid derivatives are used in the synthesis of antithrombotic and antiplatelet drugs.[9] The specific enantiomer is often required to achieve the desired therapeutic effect while minimizing side effects.

-

Anticancer and Anti-obesity Agents: The mandelic acid scaffold has been incorporated into the structures of various compounds investigated for their potential as anticancer and anti-obesity agents.[6]

Caption: Role as a Chiral Building Block in API Synthesis.

Chiral Resolving Agent

(R)-4-Bromomandelic acid can also be employed as a chiral resolving agent for the separation of racemic bases, such as amines.[4] The acidic nature of the carboxylic group allows it to form diastereomeric salts with basic compounds, which can then be separated by crystallization.

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of (R)-4-Bromomandelic acid is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess (e.e.).

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is typically effective for the separation of mandelic acid enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. A small amount of an acidic additive (e.g., trifluoroacetic acid or formic acid) is often added to improve peak shape and resolution.

-

Detection: UV detection is suitable for 4-bromomandelic acid due to the presence of the chromophoric phenyl ring. The detection wavelength is typically set around 220-230 nm.[10]

-

System Parameters: A typical flow rate is between 0.5 and 1.5 mL/min, with the column temperature maintained at a constant value, often near ambient temperature.[10]

Self-Validation in the Protocol:

The validity of the chiral HPLC method is confirmed by analyzing a sample of the racemic mixture to ensure baseline separation of the two enantiomeric peaks. The identity of the (R)-enantiomer peak can be confirmed by spiking the sample with a small amount of an authentic (R)-4-bromomandelic acid standard and observing the increase in the corresponding peak area. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (R)-4-Bromomandelic acid.

-

Hazard Identification: (R)-4-Bromomandelic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. If there is a risk of generating dust, a respirator may be necessary.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

(R)-4-Bromomandelic acid stands as a testament to the importance of chirality in the molecular sciences. Its utility as both a versatile chiral building block and an effective resolving agent underscores its value in the synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its synthesis, resolution, and analytical characterization, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage its unique properties in the creation of next-generation therapeutics. As the demand for stereochemically defined drugs continues to grow, the importance of key chiral intermediates like (R)-4-Bromomandelic acid will undoubtedly increase, driving further innovation in synthetic and analytical methodologies.

References

-

Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC - NIH. Available at: [Link]

-

Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc. Available at: [Link]

-

(r)- and (s)-mandelic acid. Organic Syntheses. Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

-

6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

-

Mandelic acid, p-bromo-. Organic Syntheses. Available at: [Link]

-

Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. NIH. Available at: [Link]

-

Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. ResearchGate. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

p-Bromomandelic acid. PubChem. Available at: [Link]

-

Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects. PubMed. Available at: [Link]

-

Enantiomer separation of acidic compounds. Chiral Technologies. Available at: [Link]

-

Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PubMed Central. Available at: [Link]

- A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. Google Patents.

-

Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial. IRIS - UNISA. Available at: [Link]

-

Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. NIH. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

4-bromophenylacetic acid. Sdfine. Available at: [Link]

-

1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and.... ResearchGate. Available at: [Link]

-

5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Showing Compound Mandelic acid (FDB022191). FooDB. Available at: [Link]

-

4-Hydroxymandelic acid. Wikipedia. Available at: [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unisa.it [iris.unisa.it]

- 10. redalyc.org [redalyc.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Resolution of Racemic 4-Bromomandelic Acid for the Synthesis of (R)-4-Bromomandelic Acid

Foreword: The Significance of Chiral Purity

In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological properties. (R)-4-Bromomandelic acid stands as a key chiral building block, its enantiomerically pure form being a crucial intermediate in the synthesis of various pharmaceuticals, including anticoagulants and other therapeutic agents.[1][2][3][4] The primary challenge, however, is that standard chemical synthesis routes typically yield a racemic mixture—an equal 50:50 blend of both the (R) and (S) enantiomers.[5][6][7] This guide provides an in-depth exploration of the established and advanced methodologies for resolving this racemic mixture to isolate the high-value (R)-enantiomer, designed for researchers, chemists, and professionals in the pharmaceutical industry.

The Fundamental Challenge: Understanding Racemates

Enantiomers possess identical physical properties, such as melting point, boiling point, and solubility in achiral solvents.[6][7] This identity makes their separation by conventional techniques like standard crystallization or distillation impossible. The process of separating these enantiomers is known as chiral resolution .[7] The strategies discussed herein are designed to transiently break the physical symmetry of the enantiomeric pair, enabling separation.

Classical Resolution: The Power of Diastereomeric Salt Crystallization

This method remains a cornerstone of industrial-scale chiral separations due to its robustness and cost-effectiveness. It operates on a simple yet elegant principle: reacting a racemic mixture with a single, pure enantiomer of a second chiral compound (the "resolving agent") creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[8]

The Causality of Selection: Choosing the Right Resolving Agent and Solvent

The success of this technique hinges on the judicious selection of both the resolving agent and the crystallization solvent.

-

The Resolving Agent: For resolving a racemic acid like 4-bromomandelic acid, a chiral amine (base) is the resolving agent of choice.[6][7] The goal is to form a stable salt that exhibits a significant solubility difference between the two resulting diastereomers: (R)-acid·(R)-base and (S)-acid·(R)-base. Commonly used resolving agents include naturally occurring alkaloids (brucine, strychnine) and synthetic amines like (R)-(+)-1-(1-naphthyl)ethylamine or L-proline.[7][9][10] The selection process is often empirical, requiring screening to find the combination that yields well-defined crystals and maximal separation efficiency.

-

The Solvent System: The solvent's role is to amplify the inherent solubility difference between the diastereomeric salts. An ideal solvent will render one salt sparingly soluble, causing it to crystallize out of the solution, while keeping the other salt fully dissolved. Alcohols (methanol, ethanol, isopropanol) and their mixtures with water or other organic solvents are frequently employed.

Workflow for Diastereomeric Resolution

The following diagram and protocol outline the self-validating system for classical resolution.

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution with (R)-(+)-1-(1-naphthyl)ethylamine

This protocol is a representative example and may require optimization.[9]

-

Salt Formation: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 4-bromomandelic acid in a minimal amount of a heated alcohol solvent (e.g., methanol or ethanol). In a separate container, dissolve 0.5 equivalents of (R)-(+)-1-(1-naphthyl)ethylamine in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool gradually to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove residual mother liquor. The enantiomeric purity of the salt should be checked at this stage (e.g., by chiral HPLC after a small sample is acidified). If necessary, a recrystallization step can be performed to improve diastereomeric purity.

-

Liberation: Suspend the purified diastereomeric salt in water or ethyl acetate and acidify the mixture with a strong acid, such as 2N HCl, until the pH is ~1-2.[11]

-

Extraction: Extract the liberated (R)-4-bromomandelic acid into an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to yield the final product.

-

Resolving Agent Recovery: The aqueous layer from the acidification step contains the protonated resolving agent. It can be recovered by basifying the solution with NaOH and extracting the free amine into an organic solvent.

| Parameter | Description |

| Racemic Substrate | (R/S)-4-Bromomandelic Acid |

| Resolving Agent | (R)-(+)-1-(1-naphthyl)ethylamine |

| Stoichiometry | ~0.5 eq. of resolving agent to 1.0 eq. of racemate |

| Typical Solvents | Methanol, Ethanol, Isopropanol |

| Key Principle | Differential solubility of diastereomeric salts |

| Theoretical Yield | 50% for the desired enantiomer |

Enzymatic Kinetic Resolution (EKR): The Biocatalytic Approach

Kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[5] In this process, an enzyme catalyzes a reaction on one enantiomer much faster than the other. For resolving a racemic carboxylic acid, an enzyme-catalyzed esterification is a common strategy. The enzyme will selectively convert one enantiomer (e.g., the S-enantiomer) into its ester, leaving the desired, unreacted R-enantiomer behind in high enantiomeric excess.

The critical limitation of this method is its theoretical maximum yield of 50% for the desired product, as the other half of the starting material is consumed.[5][12]

The Causality of Selection: Enzyme and Reaction Conditions

-

Enzyme Choice: Lipases are frequently used for this purpose due to their stability in organic solvents and broad substrate specificity.[5] Candida antarctica lipase B (CALB), often immobilized, is a particularly effective and widely used biocatalyst. The enantioselectivity of the enzyme, often expressed as the E-value, is a crucial parameter; a high E-value is necessary for efficient resolution.

-

Reaction Conditions: The reaction is typically carried out in a non-polar organic solvent (e.g., hexane, toluene) to prevent hydrolysis of the ester product. The choice of alcohol (acyl acceptor) can also influence the reaction rate and selectivity.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow of Enzymatic Kinetic Resolution (EKR).

Experimental Protocol: Lipase-Catalyzed Esterification

-

Setup: To a solution of racemic 4-bromomandelic acid (1.0 eq.) and an alcohol (e.g., n-butanol, 1.2 eq.) in a suitable organic solvent (e.g., toluene), add the immobilized lipase (e.g., Novozym 435).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 40-50 °C).

-

Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them with chiral HPLC to determine the conversion percentage and the enantiomeric excess (e.e.) of the remaining acid.

-

Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Separation: The resulting mixture contains the (S)-ester and unreacted (R)-acid. The acidic (R)-enantiomer can be separated from the neutral ester by a simple liquid-liquid extraction with an aqueous basic solution (e.g., NaHCO₃).

-

Isolation: The aqueous layer is then acidified with HCl, and the precipitated (R)-4-bromomandelic acid is extracted with an organic solvent, dried, and concentrated to yield the product.

Advanced Methodologies: Surpassing the 50% Yield Barrier

While classical and kinetic resolutions are powerful, their 50% theoretical yield is a significant drawback. Dynamic Kinetic Resolution (DKR) overcomes this by combining the enantioselective reaction of EKR with a simultaneous, in-situ racemization of the slower-reacting enantiomer.[12][13] This continuously replenishes the substrate for the enzyme, allowing for a theoretical conversion of 100% of the racemate into a single enantiomer of the product.

A recent innovative approach combines a mandelate racemase enzyme with diastereomeric crystallization.[12][13] The racemase converts the unwanted (S)-mandelic acid into the desired (R)-mandelic acid in the solution phase, while a chiral resolving agent simultaneously crystallizes only the (R)-enantiomer as a diastereomeric salt, driving the equilibrium towards the desired product.[12]

Caption: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution.

Analytical Verification: Ensuring Enantiomeric Purity

The successful resolution must be validated by robust analytical techniques.

-

Chiral Chromatography (HPLC/SFC): This is the gold standard for determining enantiomeric excess (% e.e.). A chiral stationary phase is used to separate the enantiomers, and the relative peak areas provide a precise quantification of the purity.[14]

-

Polarimetry: Measures the optical rotation of the purified sample. A pure enantiomer will rotate plane-polarized light in a specific direction, and the magnitude of this rotation is a characteristic property.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and overall purity of the final compound, although standard NMR cannot distinguish between enantiomers without a chiral shift reagent.

Conclusion: Selecting the Optimal Path to Purity

The synthesis of enantiomerically pure (R)-4-bromomandelic acid from its racemate is a critical step for its application in the pharmaceutical industry. The choice of method depends heavily on the scale of production, cost considerations, and desired purity.

-

Diastereomeric Salt Crystallization is a time-tested, scalable, and often cost-effective method, making it highly suitable for industrial production.

-

Enzymatic Kinetic Resolution offers high selectivity under mild conditions but is inherently limited to a 50% yield, making it more suitable for smaller-scale synthesis where the biocatalytic simplicity is an advantage.

-

Dynamic Kinetic Resolution represents the cutting edge, offering the potential for near-quantitative yields and excellent stereocontrol, aligning with the principles of green and efficient chemistry.

A thorough understanding of these techniques, from their guiding principles to their practical execution, empowers researchers and development professionals to select and optimize the most appropriate strategy for their specific objectives.

References

-

Organic Syntheses. (1941). Mandelic acid, p-bromo-. Coll. Vol. 1, 109. Available from: [Link]

-

Belov, F., Lieb, A., & von Langermann, J. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering, 10, 1145-1153. Available from: [Link]

-

Chen, Y., et al. (2021). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Biotechnology for Biofuels, 14(37). Available from: [Link]

-

Belov, F., Lieb, A., & von Langermann, J. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. ResearchGate. [Preprint]. Available from: [Link]

-

Organic Syntheses. (2002). (R)- and (S)-mandelic acid. Vol. 79, 77. Available from: [Link]

-

Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

-

Wang, Y., et al. (2020). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 25(15), 3349. Available from: [Link]

-

DePorre, Y. C., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters. Available from: [Link]

-

ResearchGate. (2001). Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide. Available from: [Link]

-

Sharma, A., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry. Available from: [Link]

- Google Patents. (2015). CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid.

-

Shibasaki, M., & Kanai, M. (2008). Kinetic Resolution. Comprehensive Organic Synthesis II, 5, 18. Available from: [Link]

-

Tang, P., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality, 30(7), 897-904. Available from: [Link]

-

Sharma, A., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. Available from: [Link]

-

Coquerel, G. (2007). Crystallization-based separation of enantiomers. ResearchGate. Available from: [Link]

-

Sharma, A., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate. Available from: [Link]

-

Yin, J., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Microorganisms, 13(1), 72. Available from: [Link]

-

Kumar, A., et al. (2018). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications, 54(80), 11299-11302. Available from: [Link]

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 10. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of halogenated mandelic acids

An In-Depth Technical Guide to the Discovery and History of Halogenated Mandelic Acids

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of halogenated mandelic acids, from the foundational discovery of the parent molecule to the evolution of sophisticated synthetic strategies and their critical applications in modern science. Designed for researchers, chemists, and drug development professionals, this document elucidates the causality behind experimental choices and provides a framework for understanding the enduring relevance of these versatile chiral building blocks.

The Genesis: From Bitter Almonds to a Foundational Molecule

The story of halogenated mandelic acids begins with the discovery of their parent compound, mandelic acid. In 1831, the German pharmacist Ferdinand Ludwig Winckler isolated this novel substance by heating amygdalin, an extract from bitter almonds, with diluted hydrochloric acid.[1][2] The name itself is a nod to its origin, derived from the German "Mandel" for almond.[1][2]

Initially, the synthesis of mandelic acid was a laboratory curiosity, often achieved through the hydrolysis of mandelonitrile, which is formed from the reaction of benzaldehyde with cyanide.[3] This foundational chemistry, involving the manipulation of a benzaldehyde precursor, set the stage for the subsequent development of its halogenated derivatives. The introduction of halogen atoms onto the phenyl ring would later prove to be a pivotal modification, dramatically expanding the utility and application of the mandelic acid scaffold.

The Evolution of Synthesis: From Classical Reactions to Green Chemistry

The journey to produce halogenated mandelic acids efficiently and stereoselectively has mirrored the broader evolution of organic chemistry. Early methods were robust but often relied on harsh conditions and toxic reagents, while modern approaches increasingly prioritize sustainability and precision.

Classical Synthetic Pathways

Two primary strategies dominated the early synthesis of these compounds, both predicated on the availability of halogen-substituted aromatic precursors. The causality behind these methods lies in their straightforward, albeit forceful, chemical logic.

-

The Phenacyl Halide Hydrolysis Route: This pathway begins with the halogenation of a substituted acetophenone at the α-position, followed by hydrolysis to yield the final product.[4] For example, the synthesis of p-chloromandelic acid can be achieved from p-chloroacetophenone.[5] This method is effective because the α-halogens are readily displaced by hydroxide in the hydrolysis step.

-

The Benzaldehyde Cyanohydrin Route: This alternative involves the addition of hydrogen cyanide to a halogenated benzaldehyde, forming a cyanohydrin intermediate.[4] Subsequent acidic hydrolysis of the nitrile group furnishes the carboxylic acid, yielding the desired halogenated mandelic acid.[4] This route leverages the reactivity of the aldehyde carbonyl group and the stability of the resulting cyanohydrin.

Modern and Biocatalytic Innovations

Driven by the need for safer and more sustainable processes, contemporary research has focused on novel synthetic strategies.

-

Oxidation-Chlorination: A newer method utilizes inexpensive and low-toxicity styrene as a starting material. The process involves reaction with concentrated hydrochloric acid and hydrogen peroxide to generate a dichloroacetophenone intermediate, which is then hydrolyzed.[6] This approach avoids many of the hazardous reagents of traditional methods.

-

Biocatalysis: The use of genetically modified microorganisms, such as Saccharomyces cerevisiae, and isolated enzymes represents the frontier of green synthesis.[4][7] These methods offer exceptional stereoselectivity, allowing for the direct production of a single enantiomer from renewable feedstocks like glucose, thereby eliminating the need for subsequent chiral resolution.[7]

The Imperative of Chirality: Resolution and Asymmetric Synthesis

For applications in drug development, the specific three-dimensional arrangement, or stereochemistry, of a molecule is paramount. Halogenated mandelic acids are chiral, existing as a pair of non-superimposable mirror images (enantiomers). Often, only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.

Chiral Resolution: Separating the Mirror Images

The classical and still widely used method for separating enantiomers is diastereomeric salt formation . This involves reacting the racemic acid with a single-enantiomer chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, allowing one to be selectively crystallized and removed from the solution.

A more modern and elegant approach is enantiospecific co-crystallization . This technique avoids formal salt formation, instead relying on specific non-covalent interactions like hydrogen bonding. A notable example is the resolution of various halogenated mandelic acids using the anti-epileptic drug Levetiracetam (LEV) as a resolving agent.[8][9][10] This process demonstrates high efficiency and selectivity, which is influenced by the type and position of the halogen substituent.[8]

Key Derivatives and Their Pivotal Applications

The strategic placement of different halogens on the mandelic acid ring system gives rise to compounds with distinct properties and applications.

| Halogenated Mandelic Acid | Common Precursor(s) | Key Applications & Significance |

| (R)-2-Chloromandelic Acid | 2-Chlorobenzaldehyde, 2-Chloroacetophenone | Critical intermediate in the synthesis of the anti-platelet drug Clopidogrel (Plavix).[11] |

| 4-Bromomandelic Acid | 4-Bromoacetophenone, 4-Bromobenzaldehyde | Used as a chiral resolving agent and as a valuable reagent for the analytical determination of zirconium and hafnium.[5] |

| 4-Fluoromandelic Acid | 4-Fluorobenzaldehyde | Building block for chiral coordination polymers and Metal-Organic Frameworks (MOFs); exhibits unique selectivity in co-crystal resolution.[8][12][13] |

| Other Chloro/Bromo Isomers | Corresponding substituted benzaldehydes/acetophenones | Serve as important pharmaceutical intermediates and chiral ligands in asymmetric synthesis.[8] |

Experimental Protocols: A Practical Perspective

To provide actionable insights, this section details methodologies representative of both classical synthesis and modern resolution techniques. These protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Synthesis of p-Bromomandelic Acid via Hydrolysis

(Adapted from Organic Syntheses procedures)[5]

This protocol details the alkaline hydrolysis of p,α,α-tribromoacetophenone. The causality rests on the nucleophilic substitution of the two α-bromine atoms by hydroxide, followed by an intramolecular Cannizzaro-type reaction and subsequent acidification.

Step-by-Step Methodology:

-

Preparation: In a suitable reaction vessel, suspend p,α,α-tribromoacetophenone (1 mole equivalent) in water.

-

Hydrolysis: Slowly add a solution of sodium hydroxide (approx. 4 mole equivalents) while maintaining the temperature below 30°C with an ice bath. The reaction is exothermic.

-

Reaction Monitoring: Stir the mixture vigorously. The reaction is typically complete when the solid acetophenone derivative has fully dissolved, forming a clear solution.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. p-Bromomandelic acid will precipitate as a white solid.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or a toluene/ethyl acetate mixture) to yield pure p-bromomandelic acid.

Protocol 2: Chiral Resolution of 3-Chloromandelic Acid with Levetiracetam (LEV)

(Based on the enantiospecific co-crystallization method)[8]

This protocol leverages the differential interaction energies between the enantiomers of 3-chloromandelic acid (3-ClMA) and the chiral resolving agent LEV to achieve separation via selective co-crystal formation.

Step-by-Step Methodology:

-

Solution Preparation: Add racemic 3-ClMA (1.0 mole equivalent) to a vessel containing acetonitrile. Heat the suspension (e.g., to 75°C) with agitation until the solid is completely dissolved.

-

Agent Addition: Add LEV (e.g., 1.2 mole equivalents) to the hot solution and continue stirring to ensure homogeneity.

-

Cooling & Seeding: Slowly cool the solution to room temperature. Introduce seed crystals of the desired (S)-3-ClMA-LEV co-crystal to initiate controlled crystallization.

-

Equilibration: Store the seeded solution at a reduced temperature (e.g., -15°C to -18°C) for an extended period (e.g., 12-14 days) to allow the system to reach solid-liquid equilibrium. This maximizes the yield and enantiomeric excess of the crystallized product.

-

Isolation: Separate the solid co-crystals from the mother liquor (which is now enriched in the (R)-enantiomer) by filtration.

-

Liberation of Acid: The pure enantiomer can be recovered from the co-crystal by standard acid/base extraction procedures.

Quantitative Data from Resolution Studies

The effectiveness of co-crystallization is highly dependent on the substrate. The table below summarizes resolution outcomes using LEV, highlighting how halogen type and position affect selectivity.

| Racemic Acid | Enantiomer Selectively Crystallized with LEV |

| 2-Chloromandelic Acid (2-ClMA) | S-enantiomer |

| 3-Chloromandelic Acid (3-ClMA) | S-enantiomer |

| 4-Chloromandelic Acid (4-ClMA) | S-enantiomer |

| 4-Bromomandelic Acid (4-BrMA) | S-enantiomer |

| 4-Fluoromandelic Acid (4-FMA) | R-enantiomer |

| Data sourced from Wang, J.; Peng, Y. (2021).[8][10] |

This reversal of selectivity for 4-FMA underscores the subtle interplay of intermolecular forces (hydrogen bonding, halogen bonding) that govern molecular recognition in the solid state.[8]

Future Outlook: The Road Ahead

The history of halogenated mandelic acids is one of continuous innovation. From their origins in natural product chemistry to their current status as indispensable building blocks, their evolution has been driven by the demands of the pharmaceutical and chemical industries. The future trajectory points clearly towards greener, more efficient, and highly selective manufacturing processes. The deep integration of biocatalysis and metabolic engineering will likely supplant many traditional synthetic routes, offering a sustainable and atom-economical path to these vital chiral compounds.[4] Furthermore, as our understanding of intermolecular interactions grows, their application in materials science as components of functional chiral polymers and frameworks will continue to expand.[12][13]

References

-

Wang, J., & Peng, Y. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(11), 3321. [Link]

-

Hua, C., et al. (2018). A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers. CrystEngComm, 20(34), 4995-5002. [Link]

-

Wang, J., & Peng, Y. (2021). (PDF) Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. ResearchGate. [Link]

-

Wang, J., & Peng, Y. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. MDPI. [Link]

-

Hua, C. (n.d.). A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers. The University of Melbourne. [Link]

-

Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (1926). Mandelic Acid. Organic Syntheses, 6, 58. [Link]

-

Wikipedia. (n.d.). Mandelic acid. Wikipedia. [Link]

- Preparation of 4-hydroxymandelic acid. (1995).

-

Klingenberg, J. J. (1953). Mandelic acid, p-bromo-. Organic Syntheses, 33, 11. [Link]

-

Liu, Y., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences, 25(11), 5793. [Link]

- Preparation of chloromandelic acid. (2001).

-

Corson, B. B., & Dodge, R. A. (1926). mandelic acid. Organic Syntheses. [Link]

- Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts. (2012).

-

Winckler, F. L. (1831). Mandelic acid: Origin, Benefits and Uses. Typology. [Link]

-

Ataman Kimya. (n.d.). MANDELIC ACID. Ataman Kimya. [Link]

- Method for synthesizing mandelic acid by oxidation-chlorination process. (2019).

-

Yan, J., et al. (2021). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Microbial Cell Factories, 20(1), 29. [Link]

-

Harris, J. M., & Goundry, W. R. (2009). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]

Sources

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. uk.typology.com [uk.typology.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN112409159B - Method for synthesizing mandelic acid by oxidation-chlorination process - Google Patents [patents.google.com]

- 7. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam [mdpi.com]

- 11. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

A Comprehensive Technical Guide to the Safe Handling of (R)-4-Bromomandelic Acid for Research and Development Professionals

Foreword: A Proactive Approach to Safety in Pharmaceutical Synthesis

(R)-4-Bromomandelic acid stands as a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds, valued for its specific stereochemistry that guides the formation of complex active pharmaceutical ingredients (APIs). As researchers and drug development professionals, our focus is often on the innovative application of such molecules. However, true scientific excellence is inseparable from an unwavering commitment to safety. This guide is crafted to provide an in-depth, practical understanding of the hazards associated with (R)-4-Bromomandelic acid and to delineate clear, actionable protocols for its safe handling, storage, and disposal. By moving beyond mere compliance and embracing a culture of proactive safety, we can ensure that our pursuit of therapeutic advancement does not come at the cost of personal or environmental well-being.

Section 1: Physicochemical Properties and Identification

A thorough understanding of a chemical's properties is the foundation of its safe handling. (R)-4-Bromomandelic acid is a white to off-white crystalline powder. Key identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Name | (2R)-2-(4-bromophenyl)-2-hydroxyacetic acid | PubChem |

| CAS Number | 29990-27-2 | PubChem |

| Molecular Formula | C₈H₇BrO₃ | PubChem |

| Molecular Weight | 231.04 g/mol | PubChem |

| Melting Point | 115-120 °C (239-248 °F) | Fisher Scientific[1] |

| Solubility | Slightly soluble in water | Fisher Scientific[1] |

Section 2: Hazard Identification and Risk Assessment

(R)-4-Bromomandelic acid is classified as a hazardous substance. The primary risks are associated with its corrosive and irritant properties. A comprehensive risk assessment should be conducted before any handling of this material.

GHS Classification and Hazard Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (R)-4-Bromomandelic acid is classified as follows:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2A (Causes serious eye damage/irritation)[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[3]

Signal Word: Warning or Danger [1][2]

Hazard Pictograms:

GHS pictograms for (R)-4-Bromomandelic acid.

Toxicological Profile

Reactivity and Stability

(R)-4-Bromomandelic acid is stable under normal laboratory conditions.[1] However, it should be stored away from incompatible materials to prevent hazardous reactions.

-

Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and reducing agents.[1]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (such as hydrogen bromide).[1]

-

Hazardous Polymerization: Hazardous polymerization will not occur.[1]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All handling of powdered (R)-4-Bromomandelic acid should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of where the chemical is handled.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines a decision-making process for PPE selection when handling (R)-4-Bromomandelic acid.

PPE selection for handling (R)-4-Bromomandelic acid.

Step-by-Step Handling Protocol for Solid (R)-4-Bromomandelic Acid

-

Preparation:

-

Ensure the work area within the chemical fume hood is clean and uncluttered.

-

Confirm that a safety shower and eyewash station are accessible and unobstructed.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the chemical.

-

Don the appropriate PPE as outlined in the diagram above.

-

-

Handling:

-

Carefully open the container, avoiding the creation of dust clouds.

-

Use a clean, dry spatula to transfer the desired amount of the solid.

-

If weighing, do so within the fume hood on a tared weigh boat or directly into the reaction vessel.

-

Close the container tightly immediately after use.

-

-

Cleanup:

-

Carefully clean any residual powder from the spatula and work surface using a damp cloth or paper towel, ensuring not to generate dust.

-

Dispose of any contaminated disposable materials (weigh boats, paper towels) in a designated hazardous waste container.

-

Thoroughly wash hands and forearms after removing gloves.

-

Storage Requirements

-

Store in a cool, dry, well-ventilated area.[1]

-

Keep containers tightly closed to prevent absorption of moisture.[1]

-

Store separately from incompatible materials such as strong oxidizing agents, bases, and acids.[1]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Section 4: Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][4] |

| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

Spill Response Protocol

The appropriate response to a spill depends on its size and location. The following workflow outlines the general procedure.

Emergency spill response workflow.

Section 5: Application in Drug Development - A Case Study

(R)-4-Bromomandelic acid and its derivatives are crucial chiral synthons in the pharmaceutical industry. A notable application is in the synthesis of β-lactam antibiotics, such as certain cephalosporins. For instance, the structurally related (R)-p-hydroxyphenylglycine is a key side chain in the synthesis of the cephalosporin antibiotic Cefprozil . The synthesis of such side chains often involves methodologies that can be adapted from the chemistry of (R)-4-Bromomandelic acid, highlighting its importance in accessing these vital therapeutic agents.

Section 6: Waste Disposal

All waste containing (R)-4-Bromomandelic acid must be treated as hazardous waste.

-

Solid Waste: Contaminated materials such as gloves, paper towels, and weigh boats should be collected in a clearly labeled, sealed hazardous waste container.

-

Chemical Waste: Unused or waste (R)-4-Bromomandelic acid should be disposed of through a licensed professional waste disposal service.[2] Disposal methods may include incineration in a licensed facility or burial in a designated chemical landfill.[2]

-

Aqueous Waste: Do not dispose of solutions containing (R)-4-Bromomandelic acid down the drain. Collect all aqueous waste in a labeled, sealed container for professional disposal.

Always consult your institution's Environmental Health and Safety (EH&S) department for specific disposal guidelines and local regulations.

Section 7: Conclusion - Integrating Safety into Scientific Practice

The safe and responsible handling of (R)-4-Bromomandelic acid is not a barrier to scientific progress but rather a prerequisite for it. By understanding its hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely leverage the synthetic potential of this valuable chiral building block. This guide serves as a comprehensive resource to support a culture of safety, ensuring that our innovations in drug development are built upon a foundation of responsible scientific practice.

References

-

PCCA. (2015). Mandelic Acid (DL) Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). p-Bromomandelic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Sharma, P., et al. (2022). Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects. RSC Advances, 12(42), 27353-27367. [Link]

-

Organic Syntheses. (n.d.). p-Bromomandelic acid. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Chemical burns: First aid. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing (R)-4-Bromomandelic Acid: From Commercial Suppliers to Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-4-Bromomandelic acid, a chiral building block of significant interest in pharmaceutical synthesis, presents a unique procurement challenge. While its racemic form is widely available, securing the enantiomerically pure (R)-isomer requires a more discerning approach. This guide provides a comprehensive overview of commercial sources, quality considerations, and the scientific context for utilizing this critical reagent in drug discovery and development.

The Significance of (R)-4-Bromomandelic Acid in Asymmetric Synthesis

(R)-4-Bromomandelic acid, with the CAS number 32189-34-7, is a valuable chiral intermediate. Its structure incorporates both a carboxylic acid and a secondary alcohol on a stereogenic center, attached to a brominated phenyl ring. This combination of functional groups makes it a versatile synthon for the construction of complex, optically active molecules.[1][2] In drug development, establishing the correct stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The use of enantiopure starting materials like (R)-4-Bromomandelic acid is a cornerstone of modern asymmetric synthesis, ensuring the production of single-enantiomer drugs with improved efficacy and safety.

The bromo-substituent on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of elaborate molecular architectures.

Commercial Suppliers: Navigating the Market for the (R)-Enantiomer and its Racemic Counterpart

A critical first step in the procurement process is to distinguish between the enantiomerically pure (R)-4-Bromomandelic acid and its racemic mixture, 4-Bromo-DL-mandelic acid. Many prominent chemical suppliers readily list the racemate, and researchers must exercise diligence to ensure they are sourcing the correct stereoisomer for their needs.

Suppliers of (R)-4-Bromomandelic Acid

Identifying suppliers who specifically offer the (R)-enantiomer is key. Based on current availability, the following represents a source for this specific chiral intermediate:

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AChemBlock | (R)-4-Bromomandelic acid | 32189-34-7 | 95% | 250 mg, 1 g, 5 g |

It is noteworthy that some larger distributors may also list products from specialty chemical producers like AChemBlock. For instance, Sigma-Aldrich lists (R)-4-Bromomandelic acid with the same AChemBlock catalog number, providing an alternative purchasing channel.

Suppliers of the Racemic Mixture (4-Bromo-DL-mandelic acid)

For applications where a racemic mixture is suitable, or for in-house resolution, a wider range of suppliers is available. The technical grade of the racemic mixture is often sold with a purity of ≥90% as determined by HPLC.[3]

| Supplier | Product Name | CAS Number | Purity |

| Sigma-Aldrich | 4-Bromo-DL-mandelic acid | 6940-50-7 | technical, ≥90% (HPLC) |

| Thermo Fisher Scientific (Alfa Aesar) | 4-Bromomandelic acid | 6940-50-7 | 98+% |

| Santa Cruz Biotechnology | 4-Bromo-DL-mandelic acid | 6940-50-7 | N/A |

| Amerigo Scientific | 4-Bromo-DL-mandelic acid | 6940-50-7 | ≥90% (HPLC) |

This distinction is crucial and underscores the importance of verifying the CAS number and product description before purchase.

Quality Control and Analytical Methods: Ensuring Enantiomeric Purity

For researchers in drug development, the enantiomeric purity of (R)-4-Bromomandelic acid is a critical quality attribute. The supplier's Certificate of Analysis (CoA) is the primary document for assessing the quality of a purchased batch.

Key Parameters on a Certificate of Analysis:

-

Identity: Confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For chiral compounds, a specific chiral HPLC method is necessary to determine enantiomeric excess (e.e.).

-

Enantiomeric Excess (e.e.): This is the most critical parameter for chiral compounds. It should be determined using a chiral stationary phase in HPLC.

-

Appearance: Physical state and color.

-

Melting Point: A sharp melting point range can be an indicator of high purity.

-

Residual Solvents: Levels of any remaining solvents from the synthesis and purification process.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

While a supplier's CoA provides initial data, in-house verification is often a standard practice in pharmaceutical research. Chiral HPLC is the gold standard for determining the enantiomeric purity of compounds like (R)-4-Bromomandelic acid.

Objective: To resolve the enantiomers of 4-Bromomandelic acid and determine the enantiomeric excess of the (R)-enantiomer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak® or Chiralcel®).

Methodology:

-

Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an acidic additive (e.g., trifluoroacetic acid) is often included to improve peak shape for acidic analytes.

-

Sample Preparation: Prepare a dilute solution of the (R)-4-Bromomandelic acid sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Usually ambient, but can be optimized.

-

Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has a strong chromophore (e.g., around 220-254 nm).

-

-

Injection and Data Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers:

-

e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Applications in Drug Discovery and Development

The primary application of (R)-4-Bromomandelic acid lies in its use as a chiral building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility is highlighted in the asymmetric synthesis of molecules where the stereochemistry of the final product is critical for its biological activity.

The presence of the bromo-functional group allows for its incorporation into a variety of synthetic pathways, including those involving the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This versatility enables the construction of a wide array of molecular scaffolds relevant to medicinal chemistry.

Procurement Workflow: A Step-by-Step Guide

The process of procuring a specialized chemical like (R)-4-Bromomandelic acid can be visualized as a structured workflow to ensure the acquisition of the right material for the intended research.

Caption: A typical workflow for the procurement of (R)-4-Bromomandelic acid.

Conclusion

Sourcing (R)-4-Bromomandelic acid requires a higher level of scrutiny compared to its more common racemic counterpart. For researchers and drug development professionals, a thorough understanding of the commercial landscape, coupled with rigorous quality control, is essential. By carefully selecting suppliers, critically evaluating technical documentation, and implementing in-house analytical verification, scientists can ensure the integrity of their starting materials, a crucial step in the path towards the successful development of novel, enantiomerically pure therapeutics.

References

-

Amerigo Scientific. 4-Bromo-DL-mandelic acid (≥90% (HPLC)). [Link]

-

Battaglia, V., Meninno, S., & Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Chemistry – A European Journal, 31(4). [Link]

-

Organic Syntheses. Mandelic acid, p-bromo-. [Link]

-

Meninno, S., Battaglia, V., & Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. Chemistry – A European Journal. [Link]

-

PubChem. p-Bromomandelic acid. [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis and Crystallography of (R)-4-Bromomandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Chiral Purity in Pharmaceutical Science

In the landscape of modern drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. (R)-4-Bromomandelic acid, a chiral aromatic α-hydroxy acid, stands as a critical building block and resolving agent in the synthesis of a variety of pharmaceuticals, including antibiotics and anticancer agents.[1][2] Its utility is intrinsically linked to its absolute stereochemical configuration. A thorough understanding of its three-dimensional structure through crystallographic and spectroscopic analysis is therefore not merely an academic exercise, but a foundational requirement for its effective and safe application in medicinal chemistry.

This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of (R)-4-Bromomandelic acid, from its synthesis and chiral resolution to its detailed analysis by X-ray crystallography and spectroscopic techniques. It is designed to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of this and other vital chiral compounds.

I. Synthesis and Chiral Resolution: From Racemate to Enantiopure Compound

The journey to analyzing the (R)-enantiomer begins with its synthesis and subsequent separation from its (S)-counterpart. A common and well-documented approach involves the initial synthesis of a racemic mixture of 4-bromomandelic acid, followed by a chiral resolution step.

Synthesis of Racemic (±)-4-Bromomandelic Acid

A robust method for the synthesis of the racemic compound proceeds from p-bromoacetophenone, as detailed in Organic Syntheses.[3] The process involves a two-step sequence of bromination followed by hydrolysis.

Experimental Protocol: Synthesis of (±)-4-Bromomandelic Acid [3]

-

Preparation of p,α,α-Tribromoacetophenone:

-

In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 ml of glacial acetic acid.

-

Cool the solution to 20°C and add a solution of 52 ml (1.0 mole) of bromine in 200 ml of glacial acetic acid dropwise with stirring. The temperature should be maintained near 20°C.

-

After the addition is complete, heat the mixture to dissolve the solids, then cool rapidly in an ice-water bath to crystallize the product.

-

Filter the solid with suction and wash with 50% ethanol until colorless. The resulting p,α,α-tribromoacetophenone can be used in the next step without further purification.

-

-

Hydrolysis to p-Bromomandelic Acid:

-

In a blender, place 89 g (0.25 mole) of p,α,α-tribromoacetophenone and 100–150 ml of cold water.

-

Stir the mixture for 10–15 minutes and transfer to a 1-L wide-mouthed bottle.

-

Add crushed ice to bring the temperature below 10°C.

-

Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while agitating the mixture.

-

Store the mixture in a refrigerator at 5°C for 4–5 days with occasional shaking.

-

Filter the resulting sodium salt of p-bromomandelic acid and wash with a small amount of cold water.

-

Dissolve the salt in hot water, treat with activated charcoal if necessary, and filter.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the p-bromomandelic acid.

-

Collect the product by filtration, wash with cold water, and dry. Recrystallization from hot water yields the purified racemic acid.

-

Chiral Resolution of (±)-4-Bromomandelic Acid

With the racemic mixture in hand, the critical step of separating the enantiomers can be undertaken. Diastereomeric salt formation with a chiral base is a classical and effective method.[2][4] This process relies on the differential solubility of the resulting diastereomeric salts.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation [4]

-

Salt Formation:

-

Dissolve the racemic (±)-4-bromomandelic acid in a suitable solvent, such as ethanol or ethyl acetate.

-

Add an equimolar amount of a chiral resolving agent, for example, a chiral amine like (R)-(+)-α-methylbenzylamine or brucine.

-

Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature.

-

-

Fractional Crystallization:

-

As the solution cools, one of the diastereomeric salts will preferentially crystallize due to its lower solubility.

-

Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched (R)-4-bromomandelic acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the enantiopure acid.

-

The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Figure 1: Workflow for the synthesis and chiral resolution of (R)-4-Bromomandelic acid.

II. Crystallographic Analysis: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of the absolute stereochemistry.

While a specific entry for (R)-4-Bromomandelic acid in the Cambridge Structural Database (CSD) is not publicly available as of the time of this writing, we can infer its likely structural characteristics by examining the crystal structure of the closely related and well-characterized (R)-mandelic acid.[5]

Crystallization for Single-Crystal X-ray Diffraction

The growth of high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment. This often requires careful optimization of crystallization conditions.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Dissolve a small amount of purified (R)-4-bromomandelic acid in various solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, acetone, water, and their combinations) to determine solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-